molecular formula C18H26N2O4 B2627771 Tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate CAS No. 856933-11-4

Tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate

Cat. No. B2627771
CAS RN: 856933-11-4
M. Wt: 334.416
InChI Key: QCLYBIDNSJWLNF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate, also known as 1-boc-4-AP, is a compound used as an intermediate in the manufacture of fentanyl and its related derivatives . It is one of the precursors that can be used for the manufacture of fentanyl and its analogues .


Synthesis Analysis

This compound can be synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution . The structures and the synthetic route were determined by MS and 1HNMR .


Chemical Reactions Analysis

This compound is used as an intermediate in the synthesis of fentanyl and its analogues . Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals .

Safety and Hazards

This compound is a precursor to fentanyl, a major contributing drug to the opioid crisis in North America . Therefore, it is likely to be regulated and controlled due to its potential misuse in the illicit manufacture of fentanyl .

Future Directions

Given its role as a precursor in the manufacture of fentanyl, future directions may involve further regulations and controls to prevent its misuse . Additionally, research may focus on finding alternative precursors or synthesis methods that are less prone to misuse.

properties

IUPAC Name

tert-butyl 4-(4-methoxycarbonylanilino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-9-15(10-12-20)19-14-7-5-13(6-8-14)16(21)23-4/h5-8,15,19H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLYBIDNSJWLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate

Synthesis routes and methods

Procedure details

Using general procedure A, methyl 4-aminobenzoate (380 mg, 2.51 mmol) and 1-Boc-4-piperidone (500 g, 2.51 mmol) afforded 4-(4-methoxycarbonyl-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester (643 mg, 77%).
Quantity
380 mg
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two

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